Cas no 1540824-96-1 (1-(3-Methyl-1,2-oxazol-4-yl)ethan-1-amine)
1-(3-Methyl-1,2-oxazol-4-yl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 1-(3-methyl-1,2-oxazol-4-yl)ethan-1-amine
- EN300-7059465
- 1540824-96-1
- 1-(3-Methyl-1,2-oxazol-4-yl)ethan-1-amine
-
- Inchi: 1S/C6H10N2O/c1-4(7)6-3-9-8-5(6)2/h3-4H,7H2,1-2H3
- InChI Key: OLUMUNKRLYNMDB-UHFFFAOYSA-N
- SMILES: O1C=C(C(C)=N1)C(C)N
Computed Properties
- Exact Mass: 126.079312947g/mol
- Monoisotopic Mass: 126.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 97.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 52Ų
1-(3-Methyl-1,2-oxazol-4-yl)ethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7059465-0.05g |
1-(3-methyl-1,2-oxazol-4-yl)ethan-1-amine |
1540824-96-1 | 0.05g |
$912.0 | 2023-07-06 | ||
| Enamine | EN300-7059465-0.1g |
1-(3-methyl-1,2-oxazol-4-yl)ethan-1-amine |
1540824-96-1 | 0.1g |
$956.0 | 2023-07-06 | ||
| Enamine | EN300-7059465-0.25g |
1-(3-methyl-1,2-oxazol-4-yl)ethan-1-amine |
1540824-96-1 | 0.25g |
$999.0 | 2023-07-06 | ||
| Enamine | EN300-7059465-0.5g |
1-(3-methyl-1,2-oxazol-4-yl)ethan-1-amine |
1540824-96-1 | 0.5g |
$1043.0 | 2023-07-06 | ||
| Enamine | EN300-7059465-1.0g |
1-(3-methyl-1,2-oxazol-4-yl)ethan-1-amine |
1540824-96-1 | 1.0g |
$1086.0 | 2023-07-06 | ||
| Enamine | EN300-7059465-2.5g |
1-(3-methyl-1,2-oxazol-4-yl)ethan-1-amine |
1540824-96-1 | 2.5g |
$2127.0 | 2023-07-06 | ||
| Enamine | EN300-7059465-5.0g |
1-(3-methyl-1,2-oxazol-4-yl)ethan-1-amine |
1540824-96-1 | 5.0g |
$3147.0 | 2023-07-06 | ||
| Enamine | EN300-7059465-10.0g |
1-(3-methyl-1,2-oxazol-4-yl)ethan-1-amine |
1540824-96-1 | 10.0g |
$4667.0 | 2023-07-06 |
1-(3-Methyl-1,2-oxazol-4-yl)ethan-1-amine Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 1-(3-Methyl-1,2-oxazol-4-yl)ethan-1-amine
Introduction to 1-(3-Methyl-1,2-Oxazol-4-Yl)Ethan-1-Amine (CAS No 1540824-96-1)
The compound 1-(3-Methyl-1,2-Oxazol-4-Yl)Ethan-1-Amine, identified by the CAS registry number CAS No 1540824-96-1, is a fascinating molecule with a unique structure and a variety of potential applications in the field of organic chemistry and drug discovery. This compound belongs to the class of oxazole derivatives, which are known for their versatility and ability to participate in a wide range of chemical reactions. The molecule consists of an oxazole ring substituted with a methyl group at position 3 and an ethanamine group at position 4, making it a valuable building block for synthesizing more complex structures.
Recent studies have highlighted the importance of oxazole derivatives in medicinal chemistry due to their ability to act as bioisosteres or to modulate the pharmacokinetic properties of drugs. The presence of the ethanamine group in this compound introduces additional functional diversity, enabling it to serve as a precursor for the synthesis of various bioactive molecules. For instance, researchers have explored the use of similar oxazole-containing compounds in the development of anti-inflammatory agents, antiviral drugs, and anticancer therapies.
One of the most intriguing aspects of 1-(3-Methyl-1,2-Oxazol-4-Yl)Ethan-1-Amine is its potential role in peptide synthesis. The amine functionality can act as a nucleophile in coupling reactions, making it a valuable reagent for constructing peptide bonds. This property has led to its use in the synthesis of cyclic peptides and other complex biomolecules, which are increasingly important in drug design.
In terms of synthesis, this compound can be prepared through various routes, including nucleophilic substitution and condensation reactions. Recent advancements in catalytic methods have made it possible to achieve higher yields and better selectivity in its production. For example, the use of transition metal catalysts has been reported to facilitate the formation of oxazole rings under mild conditions, which is particularly advantageous for large-scale production.
The physical properties of CAS No 1540824-96-1 are also worth noting. It is typically a white crystalline solid with a melting point around 200°C and a boiling point above 350°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and acetonitrile makes it suitable for use in various organic reactions without requiring extensive purification steps.
From an environmental standpoint, this compound has been shown to exhibit low toxicity towards aquatic organisms under standard testing conditions. However, as with all chemicals, proper handling and disposal procedures should be followed to minimize any potential environmental impact.
In conclusion, 1-(3-Methyl-1,2-Oxazol-4-Yl)Ethan-1-Amine (CAS No 1540824-96-) is a versatile compound with significant potential in both academic research and industrial applications. Its unique structure and functional groups make it an invaluable tool for chemists working in diverse fields such as drug discovery, materials science, and organic synthesis.
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